2-(Ethylthio)aniline hydrochloride
Overview
Description
2-(Ethylthio)aniline hydrochloride is an organic compound with the molecular formula C8H11NS·HCl. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an ethylthio group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)aniline hydrochloride typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(Ethylthio)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)aniline hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio group can enhance the compound’s binding affinity and specificity towards its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline hydrochloride: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Phenylthio)aniline hydrochloride: Contains a phenylthio group instead of an ethylthio group.
2-(Ethylthio)benzamide: Similar structure but with a benzamide group instead of an aniline group.
Uniqueness
2-(Ethylthio)aniline hydrochloride is unique due to the presence of the ethylthio group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-ethylsulfanylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFCSQWNKYXIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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